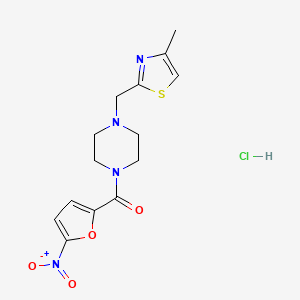

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S.ClH/c1-10-9-23-12(15-10)8-16-4-6-17(7-5-16)14(19)11-2-3-13(22-11)18(20)21;/h2-3,9H,4-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILBCDCBFSDOEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride is a complex organic molecule that combines a piperazine moiety with thiazole and nitrofuran functional groups. This unique structural configuration suggests potential for diverse biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of the compound is CHClNOS, with a molecular weight of approximately 315.78 g/mol. The structural components are outlined below:

| Component | Description |

|---|---|

| Piperazine | A six-membered ring containing two nitrogen atoms, known for its pharmacological properties. |

| Thiazole | A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial activity. |

| Nitrofuran | A furan ring substituted with a nitro group, recognized for its antibacterial properties. |

Antimicrobial Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that various derivatives of thiazole and piperazine demonstrate moderate to excellent activity against a range of bacteria and fungi.

- Mechanism of Action : The thiazole moiety is believed to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, while the piperazine component may enhance membrane permeability, allowing better drug uptake.

- Case Studies : In one study, a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives were synthesized and tested for antibacterial activity. Most compounds exhibited notable efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer effects of this compound are attributed to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.

- Inhibition of Oncogenic Pathways : Thiazole derivatives have been reported to inhibit key oncogenic pathways such as the Ras signaling cascade, which is crucial in many cancers .

- Cell Line Studies : Specific studies have shown that similar compounds can reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest .

Research Findings

A summary of relevant research findings on the biological activities of similar compounds is presented below:

Scientific Research Applications

Antimicrobial Properties

Research indicates that (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The presence of both thiazole and nitrofuran groups enhances its efficacy.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 12 µg/mL |

These results suggest that similar compounds with thiazole and nitrofuran structures can inhibit bacterial growth effectively .

Anticancer Activity

The compound also shows promise in anticancer research. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as:

- Activation of caspases

- Disruption of mitochondrial function

- Modulation of pro-apoptotic and anti-apoptotic proteins

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF7 | 20 | Mitochondrial dysfunction |

| A549 | 18 | Upregulation of pro-apoptotic proteins |

These findings indicate that the compound may serve as a lead for developing new anticancer agents .

Potential Applications in Drug Development

Given its promising biological activities, this compound could be explored further for:

- Development of novel antibiotics : Targeting resistant bacterial strains.

- Cancer therapeutics : As a potential lead compound for designing new anticancer drugs.

- Biochemical probes : For studying cellular pathways involving apoptosis and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.